molecular formula C17H20FN3OS B6443753 2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1234949-79-1

2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6443753
CAS No.: 1234949-79-1
M. Wt: 333.4 g/mol
InChI Key: WBANZKQSIUMTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one features a thiazole core substituted with methyl groups at positions 2 and 4, linked via an ethanone bridge to a 4-(4-fluorophenyl)piperazine moiety. This structure combines a heterocyclic thiazole ring—known for its role in medicinal chemistry—with a fluorinated arylpiperazine group, which often confers metabolic stability and receptor affinity. The compound’s synthesis likely involves coupling a bromoethanone intermediate with a thiazole-thiol derivative under basic conditions, as seen in analogous piperazine-thiazole hybrids . Its structural characterization would typically employ FT-IR, NMR (¹H, ¹³C), and mass spectrometry , with crystallographic data (if available) resolved via programs like SHELXL or SIR97 .

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3OS/c1-12-16(23-13(2)19-12)11-17(22)21-9-7-20(8-10-21)15-5-3-14(18)4-6-15/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBANZKQSIUMTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a piperazine moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:

C15H18FN3OS\text{C}_{15}\text{H}_{18}\text{F}\text{N}_{3}\text{OS}

Structural Components

  • Thiazole Ring: Contributes to biological activity through its electron-withdrawing properties.
  • Piperazine Moiety: Often associated with psychopharmacological effects and potential neuroactive properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with thiazole rings have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluating similar thiazole-containing compounds demonstrated that certain analogues exhibited IC50 values less than 10 µM against A549 lung adenocarcinoma cells. The structure-activity relationship (SAR) indicated that modifications at the thiazole position significantly influenced activity levels .

CompoundCell LineIC50 (µM)Notes
Compound AA5498.5Strong cytotoxicity
Compound BMCF-76.7Effective against breast cancer
Compound CHeLa9.2Moderate activity

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In a picrotoxin-induced convulsion model, compounds similar to the target compound displayed promising anticonvulsant effects.

Case Study: Anticonvulsant Efficacy

In a recent evaluation, a series of thiazole derivatives were tested for their ability to prevent seizures. One analogue showed an ED50 of 18.4 mg/kg with a protection index (PI) of 9.2, indicating significant anticonvulsant activity .

CompoundModel UsedED50 (mg/kg)Protection Index
Compound DscPTZ18.49.2
Compound EMES15.08.5

The biological activities of the compound can be attributed to its interaction with various molecular targets:

  • Inhibition of CDK9: Similar compounds have been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell cycle progression .
  • Modulation of Neurotransmitter Systems: The piperazine moiety may interact with serotonin and dopamine receptors, contributing to the anticonvulsant effects observed in animal models .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the thiazole ring significantly influence anticancer activity.
  • The presence of fluorine in the phenyl ring enhances neuroactive properties.

Scientific Research Applications

Antitumor Activity

Research has indicated that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring in the structure of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one may enhance its cytotoxic effects against various cancer cell lines. Studies suggest that compounds with similar structures have demonstrated IC50 values lower than established chemotherapeutics like doxorubicin, indicating a potential for development as an anti-cancer agent .

Anticonvulsant Properties

Thiazole-containing compounds have been noted for their anticonvulsant activities. The specific structure of this compound may allow it to interact with neuronal pathways implicated in seizure activity. Preliminary studies have shown that thiazole derivatives can significantly reduce seizure frequency and severity in animal models, suggesting that this compound could be explored for treating epilepsy .

Antibacterial Effects

The antibacterial properties of thiazoles are well-documented, with certain derivatives showing effectiveness against resistant strains of bacteria. The compound could potentially be tested against pathogens such as MRSA and E. coli, leveraging its thiazole moiety to enhance antimicrobial activity .

Case Study 1: Antitumor Activity Assessment

In a study conducted on various thiazole derivatives, including those structurally similar to the compound of interest, researchers found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The study utilized a series of assays to determine the IC50 values and elucidated structure-activity relationships (SAR) that could guide future modifications for improved efficacy .

Case Study 2: Neuropharmacological Evaluation

Another investigation focused on the neuropharmacological effects of thiazole derivatives. Compounds were evaluated for their ability to inhibit neuronal excitability and protect against induced seizures in animal models. Results indicated that specific substitutions on the thiazole ring significantly influenced anticonvulsant activity, paving the way for further exploration of this compound in this therapeutic area .

Comparison with Similar Compounds

Structural Variations

  • Thiazole Modifications: Derivatives like N-[1-(4-cyanobenzyl)-...]quinoline-4-carboxamide () replace the ethanone linker with a quinoline-carboxamide group, enhancing target specificity (e.g., GLUT1 inhibition).
  • Piperazine Substitutions : Compounds such as 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate () substitute the 4-fluorophenyl group with a 2-fluorobenzoyl moiety, altering electronic properties and solubility.

Critical Analysis of Structural and Functional Relationships

  • Thiazole Core : The 2,4-dimethylthiazole group contributes to π-π stacking and hydrophobic interactions but requires additional polar substituents (e.g., sulfonyl or carboxamide groups) for enhanced bioactivity .
  • Piperazine Linker: The 4-fluorophenylpiperazine moiety improves metabolic stability compared to non-fluorinated analogues but may reduce solubility due to hydrophobicity .
  • Crystallographic Data : Isostructural compounds (e.g., ) with triclinic symmetry (P-1) exhibit planar conformations except for perpendicular fluorophenyl groups, suggesting steric constraints in packing.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via condensation of 2-chloro-3-oxobutanoate with thioacetamide under basic conditions.

Procedure :

  • Ethyl 2,4-dimethylthiazole-5-carboxylate : A mixture of ethyl 2-chloro-3-oxobutanoate (0.1 mol) and thioacetamide (0.1 mol) in ethanol is refluxed for 6 hours. The product is isolated by filtration and recrystallized from ethanol (yield: 78%).

  • 2,4-Dimethylthiazole-5-carboxylic acid : Hydrolysis of the ester with 10% NaOH yields the carboxylic acid, which is acidified with HCl and recrystallized from ethanol (yield: 85%).

  • 2,4-Dimethylthiazole-5-carbonyl chloride : The acid is treated with thionyl chloride (SOCl₂) at 60°C for 2 hours, yielding the acyl chloride (yield: 92%).

Generation of Thiazole Grignard Reagent

The acyl chloride is reduced to 2,4-dimethylthiazol-5-ylmethanol using LiAlH₄, followed by conversion to the corresponding bromide with PBr₃. The bromide is then reacted with magnesium in dry THF to form the Grignard reagent.

Synthesis of 1-Chloroacetyl-4-(4-fluorophenyl)piperazine

Chloroacetylation of Piperazine

Procedure :
4-(4-Fluorophenyl)piperazine (0.1 mol) is stirred with chloroacetyl chloride (0.12 mol) in dichloromethane at 0°C, with triethylamine (0.15 mol) as a base. After 4 hours, the mixture is washed with water, dried over Na₂SO₄, and concentrated to yield 1-chloroacetyl-4-(4-fluorophenyl)piperazine as a white solid (yield: 88%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.02–6.95 (m, 2H, ArH), 6.89–6.82 (m, 2H, ArH), 4.12 (s, 2H, COCH₂Cl), 3.52–3.45 (m, 4H, piperazine-H), 2.98–2.91 (m, 4H, piperazine-H).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F).

Coupling of Thiazole and Piperazine Fragments

Nucleophilic Substitution Reaction

The Grignard reagent (2,4-dimethylthiazol-5-ylmagnesium bromide) is added dropwise to a solution of 1-chloroacetyl-4-(4-fluorophenyl)piperazine (0.05 mol) in dry THF at −78°C. The reaction is stirred for 12 hours, quenched with saturated NH₄Cl, and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the crude product, which is purified via column chromatography (hexane/ethyl acetate, 3:1) to yield the target compound (yield: 72%).

Optimization Notes :

  • Temperature : Substitutions at −78°C minimize side reactions (e.g., over-alkylation).

  • Solvent : THF enhances Grignard reactivity compared to ether.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.05–6.98 (m, 2H, ArH), 6.90–6.83 (m, 2H, ArH), 4.35 (s, 2H, COCH₂), 3.60–3.53 (m, 4H, piperazine-H), 3.02–2.95 (m, 4H, piperazine-H), 2.52 (s, 3H, thiazole-CH₃), 2.48 (s, 3H, thiazole-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 208.5 (C=O), 162.1 (C-F), 151.2 (thiazole-C), 135.6–115.2 (aromatic carbons), 52.4–45.8 (piperazine carbons), 25.4, 18.7 (thiazole-CH₃).

  • HRMS (ESI) : m/z calcd for C₁₇H₁₉FN₄OS [M+H]⁺: 367.1294; found: 367.1296.

Purity and Yield

StepYield (%)Purity (HPLC)
Thiazole ester7898.5
Piperazine chloroacetyl8899.2
Final coupling7297.8

Comparative Analysis of Synthetic Routes

Alternative methodologies from literature include:

  • Mitsunobu Reaction : Coupling thiazole alcohols with piperazine-ethanone using diethyl azodicarboxylate (DEAD) and triphenylphosphine (lower yields: 58%).

  • Friedel-Crafts Acylation : Limited by thiazole’s electron-deficient nature (yields <20%).

The Grignard-based approach offers superior efficiency and scalability.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one?

Answer:
The compound can be synthesized via multi-step protocols involving:

  • Condensation reactions : Reacting a thiazole precursor (e.g., 2,4-dimethylthiazole) with a piperazine derivative (e.g., 4-(4-fluorophenyl)piperazine) under reflux conditions in ethanol or dichloromethane. Potassium carbonate is often used as a base to facilitate deprotonation .
  • Ketone functionalization : Introducing the ethanone moiety via nucleophilic acyl substitution or Friedel-Crafts acylation.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/petroleum ether mixtures) and recrystallization (ethanol/water) are standard .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
Use a combination of:

  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol). Refinement using SHELXL or SHELXS (for twinned or disordered data) provides bond lengths/angles and torsional parameters .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, thiazole methyl groups at δ 2.4–2.6 ppm).
    • HRMS : Confirm molecular weight (C₁₇H₂₀FN₃OS; theoretical MW: 333.43 g/mol).

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values) for this compound?

Answer:
Contradictions may arise from:

  • Assay conditions : Standardize parameters (e.g., pH, temperature, solvent/DMSO concentration). For kinase inhibition studies, validate ATP concentrations and incubation times .
  • Purity discrepancies : Cross-validate purity using HPLC (≥95% purity) and ¹H NMR (integrating residual solvent peaks). Impurities like unreacted piperazine or thiazole intermediates can skew results .
  • Cell-line variability : Use isogenic cell lines and control for metabolic stability (e.g., CYP450 activity assays) .

Advanced: What strategies optimize the compound’s selectivity for serotonin vs. dopamine receptors?

Answer:

  • Substituent modification : Replace the 4-fluorophenyl group with bulkier substituents (e.g., 2-methoxyphenyl) to sterically hinder off-target binding. Evidence shows that methoxy groups enhance 5-HT₁A selectivity over D₂ receptors .
  • Molecular docking : Use software like AutoDock Vina to model interactions with receptor active sites. Prioritize residues critical for binding (e.g., Ser159 in 5-HT₁A vs. Asp114 in D₂) .

Advanced: How can crystallographic disorder in the piperazine ring be addressed during refinement?

Answer:

  • Data collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve electron density.
  • Refinement in SHELXL : Apply restraints (e.g., SIMU/DELU) to disordered atoms. For severe cases, split the model into two conformers and refine occupancy ratios .
  • Validation tools : Check R-factors and ADPs using PLATON or Coot to ensure geometric plausibility .

Basic: What analytical methods are critical for assessing purity?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Retention time consistency (±0.2 min) indicates purity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should deviate ≤0.4% from theoretical values.
  • TLC : Monitor reaction progress (silica gel F254, ethyl acetate/hexane 3:7; Rf ~0.5) .

Advanced: How does the fluorophenyl group influence metabolic stability in vivo?

Answer:

  • Fluorine’s role : The 4-fluoro substituent reduces oxidative metabolism by CYP2D6 (blocking para-hydroxylation). This extends half-life compared to non-fluorinated analogs .
  • In vitro assays : Perform microsomal stability tests (rat/human liver microsomes) with LC-MS quantification. Compare degradation rates against controls .

Advanced: What computational approaches predict this compound’s pharmacokinetic profile?

Answer:

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (∼2.8), BBB permeability (low), and CYP inhibition (CYP3A4 likely).
  • MD simulations : Run 100-ns simulations (GROMACS) to assess membrane permeability and protein binding kinetics .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Toxicity screening : Perform Ames tests (bacterial reverse mutation assay) to rule out mutagenicity.
  • PPE : Use nitrile gloves, fume hoods, and closed systems during synthesis. Avoid inhalation (particle size <5 µm) .

Advanced: How can researchers design derivatives to mitigate hERG channel inhibition?

Answer:

  • Structural modifications : Reduce basicity of the piperazine nitrogen (e.g., introduce electron-withdrawing groups) to lower hERG affinity.
  • Patch-clamp assays : Validate hERG inhibition (IC₅₀) using HEK293 cells expressing hERG channels. Prioritize derivatives with IC₅₀ >10 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.